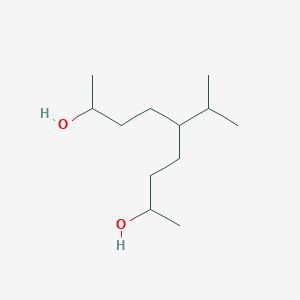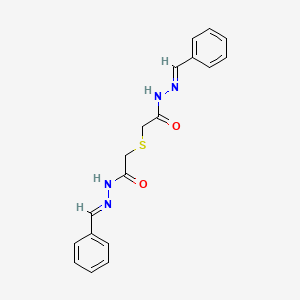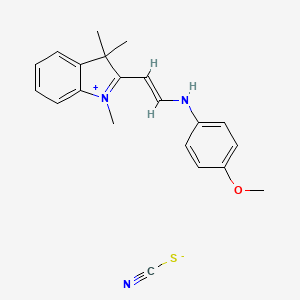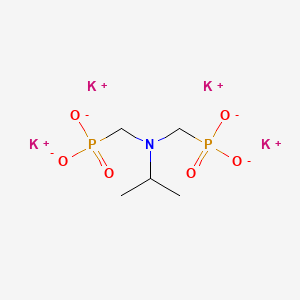
Phosphoric acid, methyl bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, methyl bis(1-methylethyl) ester, also known as methyl diisopropyl phosphate, is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, methyl bis(1-methylethyl) ester can be synthesized through the esterification of phosphoric acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the large-scale production of the compound with high efficiency. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, methyl bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isopropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, methyl bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, methyl bis(1-methylethyl) ester involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for the regulation of many cellular processes, including signal transduction, energy metabolism, and enzyme activity.
Comparaison Avec Des Composés Similaires
Phosphoric acid, methyl bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphoric acid, diisopropyl ester: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Phosphoric acid, methyl phenyl ester: Contains a phenyl group instead of isopropyl groups, resulting in distinct chemical properties and uses.
Phosphoric acid, triethyl ester: Contains three ethyl groups, which influence its solubility and reactivity compared to methyl bis(1-methylethyl) ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and make it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
26955-63-5 |
|---|---|
Formule moléculaire |
C7H17O4P |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
methyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-6(2)10-12(8,9-5)11-7(3)4/h6-7H,1-5H3 |
Clé InChI |
FKOZQALYXWKSAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)







